1-(2,3-Dichlorophenyl)pyrrole
Description
Significance of Pyrrole (B145914) Heterocycles in Advanced Chemical Research
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic molecules. beilstein-journals.orgpageplace.de Its discovery and the subsequent exploration of its chemistry have been pivotal in the advancement of organic chemistry. pageplace.de The pyrrole nucleus is a core component of many biologically significant molecules, including heme, chlorophyll, and vitamin B12, highlighting its crucial role in biological systems. beilstein-journals.orgpageplace.de The unique electronic properties of the pyrrole ring, characterized by its electron-rich nature, make it a versatile building block in the synthesis of complex molecular architectures. pageplace.denih.gov This reactivity has been harnessed by chemists to develop a multitude of synthetic methodologies for creating diverse pyrrole-containing compounds. researchgate.net
Overview of Substituted Pyrroles and Their Academic Relevance
The functionalization of the pyrrole ring at its nitrogen or carbon atoms gives rise to a vast class of compounds known as substituted pyrroles. These derivatives exhibit a wide spectrum of chemical and physical properties, largely dictated by the nature and position of the substituents. pageplace.de The academic interest in substituted pyrroles stems from their prevalence in biologically active compounds and their utility as intermediates in organic synthesis. ontosight.aiacs.org Researchers have extensively explored the synthesis of polysubstituted pyrroles to modulate their electronic and steric properties, thereby fine-tuning their reactivity and potential applications in various fields of chemical research. tandfonline.comgrafiati.com The development of efficient synthetic routes to access specific substitution patterns on the pyrrole ring remains an active area of investigation. researchgate.netacs.org
Contextualization of 1-(2,3-Dichlorophenyl)pyrrole within N-Arylpyrrole Derivatives
Synthesis and Manufacturing
The synthesis of N-arylpyrroles can be achieved through several established methods in organic chemistry. The most common approaches involve the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine, a reaction known as the Paal-Knorr pyrrole synthesis. organic-chemistry.orgalfa-chemistry.comwikipedia.org This method is widely applicable and can be performed under neutral or weakly acidic conditions. organic-chemistry.org Another significant method is the Clauson-Kaas synthesis, which utilizes the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. nih.govbeilstein-journals.orgchem-station.com This reaction has been adapted for a wide range of N-substituted pyrroles, including those derived from various aromatic amines. beilstein-journals.orgnih.gov More contemporary methods may involve transition-metal catalyzed cross-coupling reactions to form the N-aryl bond.
Specifically for this compound, its synthesis would typically involve the reaction of 2,3-dichloroaniline (B127971) with a suitable 1,4-dicarbonyl precursor or a derivative like 2,5-dimethoxytetrahydrofuran. For instance, the reaction of (E)-3-(2,3-dichlorophenyl)-1-phenylprop-2-en-1-one with aminoacetonitrile (B1212223) hydrochloride has been used to produce a related substituted pyrrole. beilstein-journals.org While specific industrial-scale manufacturing processes for this compound are not widely documented in public literature, the general principles of the Paal-Knorr or Clauson-Kaas syntheses are adaptable for larger-scale production. rgmcet.edu.in
Chemical Properties and Characterization
The chemical and physical properties of this compound are essential for its identification and handling in a research setting.
| Property | Value |
| Molecular Formula | C₁₀H₇Cl₂N |
| Molecular Weight | 212.08 g/mol |
| Appearance | Not explicitly documented, likely a solid or oil |
| Solubility | Expected to be soluble in common organic solvents |
This table is generated based on the general properties of similar N-arylpyrroles and the constituent parts of the molecule.
Characterization of this compound relies on standard spectroscopic techniques to confirm its structure.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons from the dichlorophenyl group would appear as multiplets in the aromatic region (typically δ 7.0-7.8 ppm). The pyrrole protons would also resonate in the aromatic region, with distinct chemical shifts for the α and β protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the dichlorophenyl ring and the pyrrole ring would be observed. The positions of these signals would be influenced by the chlorine substituents. |
| Mass Spectrometry | The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
This table outlines the expected spectroscopic data based on the analysis of similar compounds. scirp.orgnih.govrsc.org
Reactivity and Chemical Behavior
The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing nature of the dichlorophenyl substituent. The pyrrole ring is inherently susceptible to electrophilic substitution, typically at the C-2 and C-5 positions. acs.org However, the electronic effect of the N-aryl group can modulate this reactivity. The dichlorophenyl group, being electron-withdrawing, is expected to decrease the electron density of the pyrrole ring, potentially making it less reactive towards electrophiles compared to N-unsubstituted or N-alkyl pyrroles.
The presence of the dichlorophenyl group also introduces the possibility of reactions on the phenyl ring, although these are generally less facile than reactions on the pyrrole ring. The chlorine atoms themselves can be subject to nucleophilic aromatic substitution under specific conditions, though this typically requires harsh reaction conditions.
Applications in Research
In a research context, this compound serves primarily as a building block or intermediate in organic synthesis. Its structure allows for further functionalization on either the pyrrole or the phenyl ring, enabling the synthesis of more complex molecules. For example, it could be a precursor for the synthesis of novel ligands for catalysis or for the construction of molecules with potential biological activity. nih.govresearchgate.netbohrium.com The specific substitution pattern of the dichlorophenyl group can be used to probe steric and electronic effects in various chemical transformations. ontosight.ai It can also be utilized as a reference standard in analytical studies involving the detection and quantification of related N-arylpyrrole compounds.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCIYMWLPKXEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation Techniques for N Arylpyrroles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including the connectivity and spatial arrangement of atoms. For 1-(2,3-dichlorophenyl)pyrrole, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to assign the signals of the pyrrole (B145914) and dichlorophenyl rings.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of an N-arylpyrrole provides key information based on chemical shifts, signal multiplicity (splitting patterns), and integration values. In this compound, the spectrum is divided into two main regions: the pyrrole protons and the aromatic protons of the dichlorophenyl ring.
For the parent pyrrole molecule, the α-protons (H2/H5) typically resonate around 6.7 ppm, while the β-protons (H3/H4) appear at approximately 6.2 ppm. chemicalbook.com When a phenyl group is attached to the nitrogen atom, as in 1-phenylpyrrole (B1663985), these values shift. The α-protons are observed around 7.08 ppm and the β-protons at 6.34 ppm. chemicalbook.com The phenyl protons appear between 7.22 and 7.40 ppm. chemicalbook.com
In this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to deshield the protons, causing them to shift downfield. The protons on the pyrrole ring will also be influenced, though to a lesser extent.
Pyrrole Protons : The two α-protons (H-2' and H-5') and two β-protons (H-3' and H-4') of the pyrrole ring are expected to appear as two distinct multiplets, likely triplets or apparent triplets, due to coupling with each other. Their chemical shifts would be anticipated in the range of 6.3-7.2 ppm.
Dichlorophenyl Protons : The dichlorophenyl ring has three protons. Their chemical shifts will be in the aromatic region (typically 7.0-8.0 ppm) and will be influenced by the position of the chlorine atoms. The proton at C-6 will likely be a doublet of doublets, coupling to the protons at C-4 and C-5. The proton at C-4 would be a triplet (or doublet of doublets with similar coupling constants), and the proton at C-5 would be a doublet of doublets.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrrole H-2', H-5' | ~7.1 - 7.3 | Triplet (t) or Multiplet (m) |
| Pyrrole H-3', H-4' | ~6.3 - 6.5 | Triplet (t) or Multiplet (m) |
| Phenyl H-4 | ~7.3 - 7.5 | Triplet (t) or dd |
| Phenyl H-5 | ~7.2 - 7.4 | Triplet (t) or dd |
| Phenyl H-6 | ~7.5 - 7.7 | Doublet of Doublets (dd) |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In proton-decoupled ¹³C NMR, each signal typically appears as a singlet.
For the parent pyrrole, the α-carbons resonate at approximately 118 ppm, and the β-carbons at 108 ppm. In 1-phenylpyrrole, these shift to about 121 ppm (α-carbons) and 110 ppm (β-carbons). The phenyl carbons appear between 120 and 140 ppm.
For this compound, ten distinct signals are expected: four for the pyrrole ring and six for the dichlorophenyl ring.
Pyrrole Carbons : The chemical shifts for the α- and β-carbons of the pyrrole ring are expected in the 110-125 ppm range. libretexts.orgcompoundchem.com
Dichlorophenyl Carbons : The six carbons of the phenyl ring will have shifts in the aromatic region (120-145 ppm). The carbons directly bonded to the chlorine atoms (C-2 and C-3) will be significantly affected, typically showing shifts in the 130-135 ppm range. The carbon attached to the pyrrole nitrogen (C-1) is also expected in this region, often around 140 ppm. The remaining carbons (C-4, C-5, C-6) will appear in the typical aromatic range of 125-130 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrrole C-2', C-5' | ~122 - 125 |
| Pyrrole C-3', C-4' | ~110 - 113 |
| Phenyl C-1 | ~138 - 141 |
| Phenyl C-2, C-3 (C-Cl) | ~130 - 135 |
| Phenyl C-4, C-5, C-6 | ~125 - 130 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
2D NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra of substituted arylpyrroles. nih.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons. This would confirm the connectivity within the pyrrole ring (H-2' with H-3'; H-4' with H-5') and within the dichlorophenyl ring (H-4 with H-5; H-5 with H-6). youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). nih.gov This technique is essential for assigning carbon signals. For example, the proton signal for H-4' of the pyrrole ring will show a cross-peak to the signal for the C-4' carbon. This allows for the direct assignment of all protonated carbons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is particularly powerful for identifying the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons. For this compound, key HMBC correlations would be observed between the α-protons of the pyrrole ring (H-2', H-5') and the C-1 carbon of the phenyl ring, confirming the connection point between the two rings. Correlations from the phenyl protons to the quaternary, chlorine-bearing carbons (C-2, C-3) would also be critical for their assignment. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by measuring its vibrational modes.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The spectrum is a plot of transmittance versus wavenumber (cm⁻¹).
For this compound, the IR spectrum would be characterized by several key absorption bands:
Aromatic and Pyrrole C-H Stretch : Vibrations for C-H bonds on aromatic rings typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). vscht.czuniroma1.it
C=C Ring Stretching : Both the pyrrole and benzene (B151609) rings will exhibit C=C stretching vibrations. These typically result in multiple sharp bands in the 1450-1600 cm⁻¹ region. udel.edu For 1-phenylpyrrole, characteristic peaks appear around 1500-1600 cm⁻¹. nist.gov
C-N Stretching : The stretching of the C-N bonds within the pyrrole ring and connecting the two rings usually appears in the 1250-1350 cm⁻¹ region. specac.com
C-H Bending : Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene ring. These strong absorptions typically occur in the 650-900 cm⁻¹ range. uniroma1.it The specific pattern can help confirm the 1,2,3-trisubstituted nature of the phenyl ring.
C-Cl Stretching : The carbon-chlorine stretching vibrations give rise to strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹. uniroma1.it
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic/Pyrrole C-H Stretch | 3030 - 3100 | Medium-Weak |
| Aromatic/Pyrrole C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering monochromatic light (from a laser) off a molecule and observing the change in energy of the scattered light. plus.ac.at While IR absorption requires a change in the dipole moment during a vibration, a Raman signal requires a change in polarizability. plus.ac.at Therefore, symmetric, non-polar bonds often produce strong Raman signals but weak or absent IR signals.
For this compound, the Raman spectrum would be expected to show:
Ring Breathing Modes : The symmetric stretching and contraction of the pyrrole and benzene rings give rise to very strong and characteristic Raman bands, typically in the 990-1050 cm⁻¹ range.
C=C Stretching : Similar to IR, C=C stretching vibrations in the aromatic rings are prominent in the 1550-1610 cm⁻¹ region and are often strong in Raman spectra. researchgate.net
C-Cl Stretching : The C-Cl bonds would also be Raman active, with signals expected in the lower frequency region of the spectrum.
Since both the pyrrole and dichlorophenyl moieties are highly polarizable aromatic systems, this compound is expected to be a strong Raman scatterer, yielding a well-defined spectrum that is useful for structural confirmation. mdpi.combruker.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about organic compounds through the analysis of their fragmentation patterns. Electron Ionization (EI) is a common technique where a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and break apart into characteristic fragments. wikipedia.orglibretexts.org
For this compound, the molecular ion (M⁺•) peak would confirm its molecular weight. A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.orgwordpress.com Consequently, the molecular ion region will exhibit a cluster of peaks: the M⁺• peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.
The fragmentation of N-arylpyrroles under EI conditions is influenced by the stability of the aromatic rings and the strength of the C-N bond connecting them. nih.gov The molecular ions of aromatic compounds are generally stable, often resulting in an intense M⁺• peak. chemguide.co.uk However, the high energy of EI can still induce significant fragmentation, providing valuable structural clues. libretexts.orgemory.edu
Expected fragmentation pathways for this compound would likely involve:
Cleavage of the C-N bond: This could lead to the formation of a dichlorophenyl cation or a pyrrole cation, depending on which fragment retains the positive charge.
Loss of Chlorine: Fragmentation may occur via the loss of one or both chlorine atoms from the phenyl ring.
Ring Fragmentation: The pyrrole or phenyl ring could undergo cleavage, although this is generally less favorable for aromatic systems. chemguide.co.uk
The resulting mass spectrum would be a fingerprint, allowing for the confirmation of the compound's identity when compared against spectral libraries.
Table 1: Expected Isotopic Pattern for the Molecular Ion of this compound
| Ion | Isotopic Composition | Expected m/z | Relative Intensity Ratio |
| M⁺• | C₁₀H₇³⁵Cl₂N | 211 | 9 |
| [M+2]⁺• | C₁₀H₇³⁵Cl³⁷ClN | 213 | 6 |
| [M+4]⁺• | C₁₀H₇³⁷Cl₂N | 215 | 1 |
This table is illustrative and based on theoretical isotopic abundances.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, and bond angles with high precision. mdpi.comresearchgate.net
The crystal structure of a related compound, 1-(2-chlorophenyl)-1′,3,4,5′-tetrahydro-[2,3′-bipyrrolylidene]-2′,4′,5(1H)-trione, demonstrates a dihedral angle of 36.38° between its pyrrole and benzene rings. mdpi.com It is expected that this compound would adopt a similarly twisted conformation in the solid state.
Table 2: Typical Crystallographic Parameters for N-Arylpyrrole Derivatives
| Parameter | Description | Typical Value Range |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Triclinic |
| Space Group | Describes the symmetry of the unit cell. | P2₁/c, P-1 |
| Dihedral Angle (Pyrrole-Phenyl) | The angle between the planes of the two rings. | 30° - 60° |
| C-N Bond Length (Pyrrole-Phenyl) | The length of the bond connecting the two rings. | 1.40 - 1.45 Å |
This table presents generalized data based on published structures of similar N-arylpyrroles.
Photoelectron Spectroscopy for Electronic Structure Elucidation
Photoelectron Spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. libretexts.orglibretexts.org Ultraviolet Photoelectron Spectroscopy (UPS), typically using HeI radiation, probes the valence molecular orbitals. libretexts.org According to Koopmans' theorem, the ionization energies measured by PES correspond approximately to the negative of the orbital energies calculated by Hartree-Fock methods. libretexts.orglibretexts.org
Studies on a series of N-arylpyrroles have shown that the highest occupied molecular orbital (HOMO) is typically of π-character and localized on the pyrrole ring (specifically, an a₂ type orbital with a node at the nitrogen atom). The second-highest occupied MO is also a pyrrole-based π-orbital (of b₁ symmetry). The subsequent ionization bands in the photoelectron spectrum are generally associated with orbitals localized on the N-aryl substituent.
For this compound, the photoelectron spectrum is expected to show distinct bands corresponding to the ionization of electrons from the pyrrole π-system, the phenyl π-system, and the lone pair orbitals of the chlorine atoms. The first two ionization bands would be attributed to the pyrrole ring. The presence of electron-withdrawing chlorine atoms on the phenyl ring would be expected to lower the energy levels (increase the ionization energy) of the orbitals associated with the phenyl ring compared to unsubstituted N-phenylpyrrole. The interaction between the pyrrole and dichlorophenyl π-systems, influenced by the dihedral angle between the rings, would also affect the positions of the ionization bands.
Table 3: Vertical Ionization Energies (Iᵥ) for Pyrrole and Related Compounds
| Compound | Iᵥ / eV (Assignment) | Iᵥ / eV (Assignment) |
| Pyrrole | 8.21 (π₃, a₂) | 9.20 (π₂, b₁) |
| N-Phenylpyrrole | 7.76 (π, pyrrole) | 8.52 (π, pyrrole) |
| N-(4-Chlorophenyl)pyrrole | 7.82 (π, pyrrole) | 8.60 (π, pyrrole) |
Data for related compounds are presented to illustrate expected trends.
Reactivity and Mechanistic Investigations of 1 2,3 Dichlorophenyl Pyrrole and Its Analogues
Reactivity of the Pyrrole (B145914) Nucleus
The pyrrole ring in N-arylpyrroles is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. The nature and position of substituents on the N-aryl group can influence the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution Reactions
The pyrrole nucleus is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. organic-chemistry.orgyoutube.com The nitrogen atom's lone pair of electrons increases the electron density of the ring, facilitating attack by electrophiles. youtube.com Substitution typically occurs at the C2 (α) position, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance, with the positive charge being delocalized over three atoms, including the nitrogen. organic-chemistry.orglibretexts.org Attack at the C3 (β) position results in a less stable intermediate with delocalization over only two carbon atoms. organic-chemistry.org
However, the substitution pattern can be influenced by the nature of the N-substituent. In the case of 1-(2,3-Dichlorophenyl)pyrrole, the dichlorophenyl group exerts both steric and electronic effects. Steric hindrance from a bulky N-substituent can disfavor attack at the C2 position, leading to an increased proportion of the C3-substituted product. tcichemicals.com
Common electrophilic aromatic substitution reactions for pyrroles include:
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the pyrrole ring. wikipedia.orgwikipedia.org The regioselectivity can be controlled by the choice of Lewis acid catalyst. Strong Lewis acids like AlCl3 can coordinate with the pyrrole nitrogen, potentially leading to different regiochemical outcomes. mdpi.com
Vilsmeier-Haack Reaction: This is a mild method for the formylation of electron-rich aromatic rings, including pyrroles, using a Vilsmeier reagent (a chloromethyliminium salt). organic-chemistry.orgresearchgate.netwikipedia.org For 1-aryl-pyrroles, the ratio of C2 to C3 formylation is primarily controlled by steric factors. tcichemicals.com
Oxidative and Reductive Transformations
The pyrrole ring can undergo both oxidative and reductive transformations, although the aromaticity of the ring provides a degree of stability.
Oxidative Transformations: Oxidation of the pyrrole nucleus can lead to a variety of products, depending on the oxidant and reaction conditions. N-arylpyrroles can be subject to oxidative processes that may target the pyrrole ring or substituents on the aryl group. For instance, the aerobic oxidation of N-arylpyrrole alcohols, catalyzed by copper and chiral nitroxides, can yield the corresponding aldehydes. mdpi.com Electrochemical methods can also be employed for the oxidation of N-aryl compounds, often leading to the formation of oligomers or polymers through coupling reactions. nih.govyoutube.com The specific oxidative behavior of this compound would depend on the relative susceptibility of the pyrrole ring and the dichlorophenyl moiety to the chosen oxidizing agent.
Reductive Transformations: The pyrrole ring can be reduced to pyrrolidine (B122466) (a saturated five-membered ring) or pyrroline (B1223166) (a partially saturated ring). Catalytic hydrogenation is a common method for the complete reduction of the pyrrole ring. nih.gov For example, the hydrogenation of pyrrole over a nanosized nickel-based catalyst yields pyrrolidine. nih.gov The Birch reduction, using sodium in liquid ammonia, can be used for the partial reduction of electron-deficient substituted pyrroles. researchgate.net For this compound, catalytic hydrogenation would be expected to reduce the pyrrole ring to a pyrrolidine ring. The conditions required might also affect the chlorine substituents on the phenyl ring, potentially leading to hydrodehalogenation.
Cycloaddition Reactions (e.g., Diels-Alder)
The pyrrole ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, due to its aromatic character, pyrrole is a less reactive diene compared to non-aromatic dienes like furan (B31954). wikipedia.orgnih.gov The Diels-Alder reaction involves the concerted reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. rsc.org
The reactivity of pyrroles in Diels-Alder reactions is often low, and they typically require highly reactive dienophiles. wikipedia.orgresearchgate.net N-arylpyrroles have been shown to undergo Diels-Alder cycloadditions with benzynes, which are highly reactive dienophiles. tcichemicals.commdpi.comorganic-chemistry.org These reactions can be facilitated by generating the benzyne (B1209423) in situ from precursors like diaryliodonium salts. mdpi.comorganic-chemistry.org The reaction of an N-arylpyrrole with benzyne leads to the formation of a bridged-ring amine adduct. mdpi.com While specific studies on this compound are not prevalent, it is expected to undergo similar cycloaddition reactions with highly reactive dienophiles. The substituents on the N-aryl ring can influence the reaction yields. mdpi.com
Below is a table summarizing the yields of Diels-Alder adducts from the reaction of various N-arylpyrroles with benzyne generated from mesityl(phenyl)iodonium triflate.
| N-Aryl Substituent | Product Yield (%) |
|---|---|
| Phenyl | 85 |
| 4-Methylphenyl | 88 |
| 4-Methoxyphenyl | 92 |
| 4-Chlorophenyl | 75 |
| 4-Bromophenyl | 78 |
Reactivity of the Dichlorophenyl Moiety
The dichlorophenyl portion of this compound possesses its own distinct reactivity, primarily centered around the two chlorine substituents on the aromatic ring.
Nucleophilic Aromatic Substitution on Halogenated Phenyl Ring
Aryl halides, such as the dichlorophenyl group in the target molecule, are generally unreactive towards nucleophilic aromatic substitution (SNAr). organic-chemistry.orgnih.gov This is due to several factors: the repulsion between the electron-rich aromatic ring and the incoming nucleophile, and the strength of the carbon-halogen bond, which has partial double-bond character due to resonance. researchgate.net
For SNAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group (the halogen). wikipedia.orgwikipedia.org These EWGs help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. wikipedia.orgwikipedia.org
In this compound, the pyrrole group is attached to the dichlorinated ring. The pyrrolyl group is not a strong electron-withdrawing group and therefore does not significantly activate the dichlorophenyl ring towards nucleophilic attack. Consequently, nucleophilic aromatic substitution on the dichlorophenyl moiety of this compound is expected to be difficult and would likely require harsh reaction conditions.
Cross-Coupling Reactions at Dichlorophenyl Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to aryl halides. The two chlorine atoms on the phenyl ring of this compound can serve as handles for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Common cross-coupling reactions applicable to dichlorophenyl compounds include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. mdpi.comresearchgate.net It is a versatile method for forming C-C bonds. For dichlorinated substrates, selective mono- or di-arylation can often be achieved by controlling the reaction conditions and stoichiometry of the reagents. mdpi.comresearchgate.net
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Dichloroarenes can participate in Heck reactions, with the potential for selective coupling at one of the C-Cl bonds.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnih.gov It is a reliable method for the synthesis of arylalkynes.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. tcichemicals.comwikipedia.org It is a powerful method for the synthesis of arylamines from dichlorinated precursors.
The regioselectivity of these cross-coupling reactions on the 2,3-dichlorophenyl ring will be influenced by the electronic and steric environment of the two chlorine atoms. The chlorine at the 2-position is ortho to the pyrrole ring, while the chlorine at the 3-position is meta. Steric hindrance from the adjacent pyrrole group might influence the relative reactivity of the C2-Cl bond. Furthermore, the electronic effects of the pyrrole substituent will play a role in the oxidative addition step of the catalytic cycle, potentially leading to preferential reaction at one of the two positions.
The table below provides a general overview of the applicability of various cross-coupling reactions to dichlorinated aromatic substrates.
| Reaction | Coupling Partner | Bond Formed | General Applicability to Dichloroarenes |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C | High, allows for selective mono- or di-substitution. |
| Heck | Alkene | C-C | Good, regioselectivity can be an issue. |
| Sonogashira | Terminal Alkyne | C-C (sp) | Good, widely used for alkyne installation. |
| Buchwald-Hartwig | Amine | C-N | High, versatile for synthesizing arylamines. |
Mechanistic Pathways of Pyrrole Formation and Transformation
The formation of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine, such as 2,3-dichloroaniline (B127971), is understood to proceed via one of two primary mechanistic pathways: the hemiaminal pathway or the enamine pathway. rgmcet.edu.in
Initial steps involve the nucleophilic attack of the amine on one of the carbonyl carbons of the 1,4-dicarbonyl compound.
Hemiaminal Pathway: The amine attacks a protonated carbonyl group to form a hemiaminal intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring. rgmcet.edu.inwikipedia.org Current experimental and computational evidence strongly supports this as the more favorable pathway. rgmcet.edu.inorganic-chemistry.orgnih.gov
Enamine Pathway: An alternative route involves the formation of an enamine, which then cyclizes and eliminates water to form the final pyrrole product. rgmcet.edu.in However, kinetic studies have largely ruled out mechanisms where enamine formation occurs before the rate-determining cyclization step. organic-chemistry.org
For the synthesis of this compound, the nucleophilicity of the nitrogen atom in 2,3-dichloroaniline is significantly reduced due to the electron-withdrawing inductive effects of the two chlorine atoms. doubtnut.comyoutube.com This decreased basicity impacts the initial stages of the reaction.
Reaction Kinetics and Rate Determining Steps
The kinetics of the Paal-Knorr synthesis are heavily influenced by the nature of the reactants and the reaction conditions. The rate-determining step (RDS) in the widely accepted hemiaminal mechanism is the intramolecular cyclization of the hemiaminal intermediate. rgmcet.edu.inalfa-chemistry.com
The presence of substituents on the aniline (B41778) ring plays a critical role in the reaction rate. Generally, electron-donating groups on the aromatic ring increase the nucleophilicity of the amine, accelerating the initial attack on the carbonyl. Conversely, electron-withdrawing groups, such as the chloro-substituents in 2,3-dichloroaniline, decrease the basicity of the amine and are expected to slow down this initial step. doubtnut.comdoubtnut.com
Furthermore, the ortho-chloro substituent on the 2,3-dichloroaniline introduces steric hindrance, which can prolong the reaction time compared to meta- or para-substituted anilines. rgmcet.edu.in
Table 1: Effect of Substituents on the Basicity of Aniline
| Substituent (at para-position) | pKa of Conjugate Acid | Effect on Basicity |
|---|---|---|
| -OCH₃ | 5.34 | Electron-donating, increases basicity |
| -CH₃ | 5.08 | Electron-donating, increases basicity |
| -H | 4.60 | Reference |
| -Cl | 4.00 | Electron-withdrawing, decreases basicity |
This table illustrates the general electronic effects of substituents on the basicity of the amine, a key factor in the initial stage of the Paal-Knorr reaction.
Proposed Intermediates and Transition States
Computational studies using density functional theory (DFT) have provided significant insight into the intermediates and transition states of the Paal-Knorr reaction. rgmcet.edu.in The most favorable mechanism for N-aryl pyrrole formation involves the following key species:
Hemiaminal Intermediate : Formed from the initial acid-catalyzed attack of the amine on a carbonyl group. wikipedia.orgnih.gov
Cyclized Intermediate : A 2,5-dihydroxytetrahydropyrrole derivative is formed after the intramolecular nucleophilic attack of the nitrogen on the second carbonyl carbon. wikipedia.org This cyclization is the rate-limiting step.
Transition States : The transition states involve significant hydrogen bonding and the participation of water molecules, which play a crucial role in facilitating the necessary proton-transfer steps during the dehydration process that leads to the final aromatic pyrrole. rgmcet.edu.in
For this compound, the structure of these intermediates would include the dichlorophenyl moiety attached to the nitrogen atom throughout the transformation from the initial hemiaminal to the final product.
Influence of Reaction Conditions on Reaction Outcomes
The outcome of the synthesis of this compound is highly dependent on the chosen reaction conditions, which can be optimized to improve yields and minimize side reactions.
Catalysis : The reaction is almost always catalyzed by an acid. While traditional methods used strong Brønsted acids like sulfuric acid or hydrochloric acid, these harsh conditions can degrade sensitive molecules. rgmcet.edu.in Modern protocols often employ milder Lewis acids (e.g., FeCl₃, InCl₃, ZrCl₄) or solid acid catalysts like silica-supported sulfuric acid or aluminas, which offer advantages such as easier workup, reusability, and milder conditions. rgmcet.edu.inmdpi.com
pH Control : The acidity of the reaction medium is critical. In weakly acidic or neutral conditions, the reaction proceeds to the desired pyrrole. However, at a pH below 3, the competing Paal-Knorr furan synthesis can become the dominant pathway, leading to furan byproducts instead of the desired N-aryl pyrrole. rgmcet.edu.inorganic-chemistry.org
Temperature and Solvent : Many modern procedures aim for solvent-free conditions or the use of environmentally benign solvents like water or ionic liquids. alfa-chemistry.comresearchgate.net Microwave irradiation has also been successfully used to accelerate the reaction, often leading to higher yields in significantly shorter reaction times compared to conventional heating. researchgate.net For less reactive amines like 2,3-dichloroaniline, elevated temperatures may be necessary to overcome the higher activation energy. rgmcet.edu.in
Table 2: Comparison of Catalysts and Conditions for Paal-Knorr N-Aryl Pyrrole Synthesis
| Catalyst | Solvent | Temperature | Time | Typical Yield | Reference |
|---|---|---|---|---|---|
| Acetic Acid | None | Reflux | 2-5 h | Moderate-Good | organic-chemistry.org |
| FeCl₃ | Water | Room Temp | 30-45 min | Good-Excellent | mdpi.com |
| CATAPAL 200 (Alumina) | None | 60 °C | 45 min | Good-Excellent | mdpi.com |
| Sc(OTf)₃ | Dichloroethane | 60 °C | 1-2 h | Good | alfa-chemistry.com |
This table summarizes various conditions reported for the synthesis of N-substituted pyrroles, applicable to the synthesis of this compound.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations model the electronic structure to predict a wide range of chemical and physical characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying systems like 1-(2,3-Dichlorophenyl)pyrrole. DFT calculations can determine the optimized molecular geometry, electronic energy, and the distribution of electron density.
Thermodynamic properties such as enthalpy, Gibbs free energy, and zero-point energy are crucial for establishing the stability and reactivity of a system. researchgate.net For this compound, DFT calculations would be employed to compute these energetic properties, providing insight into its thermodynamic stability. The electronic structure calculations also reveal how charge is distributed across the molecule, influenced by the electronegative chlorine and nitrogen atoms. First-principles calculations on related pyrrole (B145914) oligomers have been used to investigate the electronic properties of both neutral and charged species, demonstrating how structural changes correlate with charge distribution. researchgate.netarxiv.org
Table 1: Representative Energetic Parameters Calculable via DFT
| Calculated Parameter | Description |
|---|---|
| Total Electronic Energy | The total energy of the molecule in its ground electronic state. |
| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of the molecule at 0 K. |
| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. |
| Gibbs Free Energy of Formation | The change in Gibbs free energy during the formation of the compound, indicating spontaneity. |
Ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. These high-level methods provide a rigorous analysis of chemical reaction mechanisms and kinetics. For instance, detailed mechanistic and kinetic studies on the reaction of the basic pyrrole ring with atomic oxygen have been successfully performed using the CCSD(T) method to characterize multiple product channels and their temperature-dependent rate coefficients. researchgate.net
For this compound, these methods could be applied to:
Investigate Synthetic Pathways: Modeling the transition states and intermediates of potential synthetic routes to optimize reaction conditions.
Analyze Degradation Mechanisms: Understanding the molecule's stability by calculating the energy barriers for potential decomposition or oxidation pathways.
Study Reactivity: Elucidating the mechanisms of reactions such as electrophilic substitution on the pyrrole ring or nucleophilic substitution on the dichlorophenyl ring.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of a system.
While MD simulations are most commonly applied to large systems like polymers or biomolecules, they can also provide insights into the behavior of smaller molecules like this compound in a condensed phase. rsc.orgresearchgate.netchemrxiv.org A simulation could model the molecule in a solvent box (e.g., water or an organic solvent) to study:
Solvation Effects: How the solvent molecules arrange around the solute and influence its conformation.
Translational and Rotational Diffusion: The rate at which the molecule moves and tumbles within the solvent.
Intermolecular Interactions: The nature and strength of interactions with other molecules, which is crucial for understanding its physical properties like solubility and boiling point. Studies on related thieno[3,2-b]pyrrole derivatives have utilized MD simulations to understand their binding modes and interactions within larger biological systems. nih.govpreprints.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters. These theoretical predictions can aid in the interpretation of experimental spectra or, in some cases, predict the spectrum of a yet-to-be-synthesized molecule. High-level ab initio calculations have been used to characterize pyrrolyl radicals by computing parameters relevant to vibrational and rotational spectroscopy. escholarship.org
For this compound, the following parameters can be calculated:
Vibrational Frequencies: DFT calculations can predict the frequencies and intensities of vibrational modes, which correspond to peaks in Infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one helps in assigning the observed spectral bands to specific molecular motions.
NMR Chemical Shifts: Quantum mechanical methods can calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H, ¹³C, ¹⁵N). This is invaluable for assigning peaks in NMR spectra and confirming the molecular structure.
Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the energies of electronic excitations, which correspond to absorption bands in UV-Visible spectroscopy. cnr.it
Table 2: Computationally Predictable Spectroscopic Data
| Spectroscopic Method | Predicted Parameter | Information Gained |
|---|---|---|
| Infrared (IR) & Raman | Vibrational Frequencies | Identification of functional groups and molecular fingerprinting. |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants | Elucidation of the molecular skeleton and electronic environment of nuclei. |
| UV-Visible (UV-Vis) | Excitation Energies, Oscillator Strengths | Information on electronic transitions and conjugation within the molecule. |
Analysis of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)
The reactivity of a molecule can be rationalized and predicted using reactivity descriptors derived from its electronic structure. nih.govresearchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack. acadpubl.eu The LUMO is the orbital that is most likely to accept electrons, indicating sites for nucleophilic attack. researchgate.netacadpubl.eu The energy gap between the HOMO and LUMO is a critical parameter; a small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP is a plot of the electrostatic potential mapped onto the electron density surface of a molecule. It provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ijcaonline.org For this compound, red-colored regions (negative potential) would be expected around the electronegative nitrogen and chlorine atoms, indicating sites favorable for electrophilic attack. Blue-colored regions (positive potential) would likely be found on the hydrogen atoms. acadpubl.eu
Table 3: Key Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Insight |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | Correlates with chemical reactivity, kinetic stability, and optical properties. |
| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations on the molecule's surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. |
Conformation Analysis and Rotational Barriers
This compound is not a rigid molecule. Rotation can occur around the single bond connecting the nitrogen atom of the pyrrole ring to the carbon atom of the dichlorophenyl ring. This rotation gives rise to different conformers (spatial arrangements of the atoms) that can have different energies.
Computational methods can be used to perform a conformation analysis by systematically rotating this bond and calculating the energy at each step. This generates a potential energy profile that reveals:
Minimum Energy Conformations: The most stable, low-energy arrangements of the molecule.
Rotational Barriers: The energy required to rotate from one stable conformer to another. These barriers are the peaks on the energy profile and correspond to transition states. mdpi.com
The magnitude of the rotational barrier is influenced by steric hindrance (repulsion between the ortho-chloro substituent and the pyrrole ring) and electronic effects (conjugation between the two rings). Studies on related 2-aryl substituted systems have shown that these barriers can be substantial, ranging from 10 to 15 kcal/mol, and are often measurable using techniques like variable-temperature NMR. nih.govresearchgate.net
Table 4: Parameters from Conformation Analysis
| Parameter | Description | Significance |
|---|---|---|
| Dihedral Angle | The angle between the planes of the pyrrole and dichlorophenyl rings. | Defines the specific conformation of the molecule. |
| Relative Energy | The energy of a given conformer relative to the most stable conformer. | Indicates the population of different conformers at a given temperature. |
| Rotational Energy Barrier | The energy difference between a stable conformer and the transition state for rotation. | Determines the rate of interconversion between conformers. |
Advanced Applications and Functional Materials Development Non Clinical Focus
Polymer Chemistry and Conducting Polymers (e.g., Polypyrroles)
No literature was identified that details the polymerization of 1-(2,3-Dichlorophenyl)pyrrole or its incorporation into conducting polymer structures like polypyrroles.
Agrochemical and Crop Protection Research (Mechanistic Insights)
There is no available research detailing the mechanistic insights of this compound as an agrochemical agent. The fungicidal, herbicidal, or insecticidal properties of this specific compound, and its mode of action at a molecular level, have not been reported in the scientific literature. While other dichlorophenyl-containing compounds and pyrrole (B145914) derivatives are known to have activity in crop protection, this cannot be extrapolated to this specific isomer without direct experimental evidence.
Dye and Pigment Chemistry (e.g., Photosensitive Dyes)
No studies concerning the application of this compound in dye and pigment chemistry were identified. Information regarding its potential as a photosensitive dye, its chromophoric properties, or its use in the development of functional pigments is not available. The synthesis and characterization of dyes or pigments based on this specific molecular structure have not been described in the reviewed literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Influence of N-Aryl Substitution on Pyrrole (B145914) Reactivity and Electronic Properties
The pyrrole ring is a five-membered aromatic heterocycle characterized by a π-electron sextet. Unlike benzene (B151609), the nitrogen heteroatom contributes its lone pair of electrons to the aromatic system, making the ring π-excessive. uomus.edu.iqpharmaguideline.com This increased electron density on the ring carbons renders pyrrole significantly more reactive towards electrophilic aromatic substitution than benzene. libretexts.orglibretexts.org
The substitution of a hydrogen atom on the pyrrole nitrogen with an aryl group, such as the 2,3-dichlorophenyl group, profoundly modulates these electronic properties. The N-aryl substituent influences the pyrrole ring through a combination of inductive and resonance effects. The phenyl ring is generally electron-withdrawing by induction, which can decrease the availability of the nitrogen's lone pair for the pyrrole ring.
In the specific case of 1-(2,3-Dichlorophenyl)pyrrole, the two chlorine atoms on the phenyl ring exert a strong electron-withdrawing inductive (-I) effect. mdpi.comnih.gov This effect reduces the electron density on the phenyl ring and, transmitted through the N-C bond, decreases the electron-donating capability of the nitrogen atom into the pyrrole ring. rsc.org Consequently, the pyrrole ring in this compound is expected to be less electron-rich and therefore less reactive towards electrophiles compared to unsubstituted pyrrole or N-phenylpyrrole. arkat-usa.org This deactivation is a critical factor in controlling the regioselectivity and rate of further chemical modifications.
| Compound | Key Electronic Feature | Expected Effect on Pyrrole Ring | Relative Reactivity (Electrophilic Substitution) |
|---|---|---|---|
| Pyrrole | N-H; Nitrogen lone pair fully available for aromatic sextet. libretexts.org | High electron density. | Very High |
| N-Phenylpyrrole | N-Phenyl group is weakly deactivating via induction. | Slightly reduced electron density compared to pyrrole. | High |
| This compound | Strong inductive electron withdrawal by two chlorine atoms. mdpi.com | Significantly reduced electron density. | Moderate |
Impact of Halogenation on Molecular Properties and Interactions
The presence of two chlorine atoms on the phenyl ring is a defining feature of this compound, introducing the possibility of specific noncovalent interactions, most notably halogen bonding. nih.gov A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. princeton.edu The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the axis of the C-Cl bond. nih.gov
The chlorine atoms in this compound can participate in several types of intermolecular interactions that influence its solid-state structure, crystal packing, and interactions with other molecules:
Halogen Bonding (C−Cl···Nu): The chlorine atoms can act as halogen bond donors, interacting with Lewis bases (nucleophiles, Nu) such as lone pairs on oxygen, nitrogen, or even π-systems of aromatic rings. mdpi.com
Chlorine-Chlorine Interactions: Both Type I (where the C−Cl···Cl−C angles are equal) and Type II (where one angle is ~90° and the other is ~180°) interactions are possible. researchgate.net Type II interactions are generally considered a form of halogen bonding, driven by the interaction between the positive σ-hole of one chlorine and the negative equatorial belt of another. researchgate.net
Hydrogen Bonding (C−H···Cl): The chlorine atoms can also act as weak hydrogen bond acceptors, interacting with acidic protons from neighboring molecules. nih.gov
These halogen-mediated interactions are crucial in supramolecular chemistry and crystal engineering, dictating the self-assembly of molecules into well-defined architectures. mdpi.comnih.gov The strength and directionality of these bonds can significantly affect the material's physical properties, such as melting point and solubility.
| Interaction Type | Description | Potential Role in this compound |
|---|---|---|
| C−Cl···Nu (Halogen Bond) | Directional interaction between the positive σ-hole on a chlorine atom and a nucleophile (e.g., O, N, π-system). princeton.edu | Directing crystal packing; key interaction for binding to biological targets. |
| Cl···Cl (Type II) | An attractive interaction between the σ-hole of one chlorine and the negative equatorial region of another. researchgate.net | Stabilizing intermolecular contacts in the solid state. |
| Cl···Cl (Type I) | A contact resulting from close packing, generally considered less directional and stabilizing than Type II. researchgate.net | Contributes to overall crystal lattice energy. |
| C−H···Cl | A weak hydrogen bond where the chlorine atom acts as the acceptor. nih.gov | Contributes to the network of supramolecular interactions. |
Rational Design Principles for Functionalized N-Arylpyrroles
The N-arylpyrrole scaffold is a versatile platform in medicinal chemistry and materials science. mdpi.com Rational design principles are employed to modify this core structure to achieve desired functions, whether for biological activity or specific physical properties. The design of molecules based on this compound would leverage its inherent characteristics while introducing new functionalities.
Key design principles include:
Tuning Electronic Properties: As discussed, the dichlorophenyl group modifies the electronic character of the pyrrole ring. Further substitution on either the pyrrole or the phenyl ring can fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This is a common strategy in the design of organic electronic materials. mdpi.com
Exploiting Halogen Bonds: The chlorine atoms can be strategically used to form halogen bonds with specific acceptor sites, such as the carbonyl oxygen of a protein backbone. This has become a powerful tool in rational drug design to enhance binding affinity and selectivity. princeton.edu
Steric and Conformational Control: The substitution pattern, particularly at the ortho positions of the phenyl ring, dictates the molecule's three-dimensional shape and conformational flexibility. organic-chemistry.orgacs.org This can be used to orient other functional groups in a specific way to optimize interactions with a target or to induce axial chirality. nih.govresearchgate.net
Modulating Physicochemical Properties: Halogenation is known to increase lipophilicity, which can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile in a biological context. The number and position of halogens can be varied to optimize these properties.
The process of rational design involves a cycle of defining objectives, computational modeling to predict properties, chemical synthesis of the designed molecules, and experimental validation to refine the models. arxiv.orgpsu.edu
Conformational Analysis and its Implications for Molecular Behavior
The three-dimensional structure of this compound is largely defined by the rotation around the single bond connecting the pyrrole nitrogen and the C1 carbon of the phenyl ring. The presence of a chlorine atom at the ortho-position (C2) of the phenyl ring introduces significant steric hindrance with the pyrrole ring. acs.orgresearchgate.net
This steric clash prevents the two rings from being coplanar. Instead, the molecule is forced to adopt a twisted conformation where the phenyl ring is rotated out of the plane of the pyrrole ring. This dihedral angle is a critical conformational parameter. The steric repulsion between the ortho-chlorine and the C2/C5 protons of the pyrrole ring creates a substantial energy barrier to rotation around the N-C bond. nih.gov
This restricted rotation and non-planar conformation have several important consequences:
Reduced Electronic Conjugation: The π-systems of the pyrrole and phenyl rings are not fully conjugated due to the twist, which affects the molecule's electronic and optical properties, such as its UV-visible absorption spectrum.
Atropisomerism: If the rotational energy barrier is high enough (typically >20-23 kcal/mol), rotation at room temperature can be slow enough to allow for the isolation of stable rotational isomers, known as atropisomers. mdpi.com The presence of two different substituents at the ortho-positions (H at C6 and Cl at C2) makes the molecule chiral if the rotation is sufficiently hindered.
Molecular Recognition: The defined three-dimensional shape resulting from the twisted conformation is crucial for how the molecule fits into a binding pocket of a protein or receptor. The non-planar structure may be optimal for binding, or it may present steric challenges. mdpi.com
Computational modeling and experimental techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy are used to determine the preferred conformation and the magnitude of the rotational energy barrier in such systems. mdpi.comresearchgate.net
| Conformational Feature | Origin | Implication for Molecular Behavior |
|---|---|---|
| Non-Planar (Twisted) Geometry | Steric hindrance between ortho-chlorine and pyrrole ring protons. researchgate.net | Interrupts π-conjugation between the two rings, altering electronic properties. |
| Rotational Energy Barrier | Energy required to overcome steric repulsion during rotation around the N-C bond. nih.gov | Determines conformational stability; may lead to atropisomerism if the barrier is high. mdpi.com |
| Defined 3D Shape | The fixed dihedral angle creates a specific and relatively rigid molecular shape. | Crucial for molecular recognition, binding affinity, and interaction with biological targets. |
Emerging Research Avenues and Future Directions
Novel Synthetic Approaches for Complex N-Arylpyrrole Architectures
The synthesis of N-arylpyrroles, including 1-(2,3-Dichlorophenyl)pyrrole, has traditionally been accomplished through methods like the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with primary amines. nih.gov However, the demand for more complex and diverse molecular architectures is driving the development of more sophisticated and efficient synthetic strategies.
Future research will likely focus on creating intricate structures derived from the this compound core. This includes the development of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step with high atom economy. researchgate.net Transition-metal catalysis, particularly using palladium, rhodium, and iridium, offers powerful tools for C-H functionalization, enabling the direct introduction of various substituents onto the pyrrole (B145914) or aryl rings. acs.orgmdpi.com For instance, iridium-catalyzed C-H borylation followed by Suzuki coupling presents a versatile route to 5-arylpyrrole-2-carboxylates without the need for protecting the N-H group in the parent pyrrole, a strategy that could be adapted for derivatives of this compound. mdpi.com
Green chemistry approaches are also gaining traction, utilizing sustainable catalysts and solvent systems. acs.org The use of biomass-derived furans as precursors for N-arylpyrrole synthesis over Lewis acidic catalysts represents a significant step towards more environmentally benign processes. acs.org
Table 1: Comparison of Synthetic Strategies for N-Arylpyrrole Architectures
| Synthetic Strategy | Description | Potential Advantages for Complex Derivatives | Key Catalyst/Reagent Examples |
|---|---|---|---|
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine (e.g., 2,3-dichloroaniline). | Well-established, reliable for simple scaffolds. | Acid or Lewis acid catalysts. acs.org |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. | High efficiency, atom economy, and rapid generation of molecular diversity. researchgate.net | Various, depending on the specific reaction. |
| Transition-Metal Catalyzed C-H Functionalization | Direct activation and substitution of C-H bonds on the pyrrole or aryl ring. | High regioselectivity, functional group tolerance, access to previously inaccessible structures. acs.org | Palladium (Pd), Rhodium (Rh), Iridium (Ir) complexes. acs.orgmdpi.com |
| Sustainable/Green Synthesis | Utilizes bio-based starting materials, eco-friendly catalysts, and minimal solvents. | Reduced environmental impact, use of renewable feedstocks. | Lewis acidic Hafnium (Hf) catalysts with furan (B31954) precursors. acs.org |
Exploration of Untapped Reactivity Modes and Selective Transformations
The reactivity of the this compound scaffold is largely unexplored. The pyrrole ring is π-excessive and generally susceptible to electrophilic substitution. nih.gov However, the electronic influence of the N-(2,3-dichlorophenyl) group and the potential for selective C-H bond activation present opportunities for novel transformations.
Future work could focus on achieving regioselective functionalization at the C2, C3, C4, and C5 positions of the pyrrole ring, as well as on the dichlorophenyl ring. The development of catalytic systems that can distinguish between the various C-H bonds is a significant challenge and a key area of research. For example, studies on other N-substituted pyrroles have shown that the steric bulk of the N-substituent can direct arylation to the β-position (C3/C4) of the pyrrole ring, a deviation from the typical α-selectivity. acs.org This suggests that the 2,3-dichlorophenyl group could be used to control the regioselectivity of subsequent reactions.
Furthermore, chemoselective reactions that differentiate between the pyrrole and the dichlorophenyl rings are of great interest. Anionic Fries rearrangements (the "pyrrole dance") of N-acylpyrroles have been shown to be controllable, yielding different products based on the choice of base, offering a pathway to 2-aroylpyrroles under transition-metal-free conditions. rsc.orgrsc.org Applying such selective methodologies to derivatives of this compound could unlock new chemical space.
Integration into Advanced Hybrid Materials and Nanostructures
Pyrrole-containing compounds are fundamental building blocks for a wide range of materials, most notably conducting polymers like polypyrrole. nih.gov The integration of this compound into such materials could impart unique properties due to the presence of the halogenated aryl group, potentially influencing solubility, electronic properties, and intermolecular interactions.
The development of hybrid materials, where the organic pyrrole component is combined with inorganic nanostructures (e.g., metal oxides, carbon nanotubes, or quantum dots), is a promising future direction. mdpi.com These hybrids could find applications in:
Sensors: The pyrrole unit can act as a sensitive transducer for chemical or biological analytes.
Electronics: Polypyrrole derivatives are used in organic electronics, and the properties of this compound could be harnessed for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Catalysis: Pyrrole-based conjugated microporous polymers (CMPs) have demonstrated potential as efficient heterogeneous catalysts. frontiersin.org
Hierarchical nanostructures, which feature organized architectures across multiple length scales, could be constructed using this compound derivatives to create materials with enhanced surface area and tailored functionalities. mdpi.com
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties of new molecules before their synthesis. researchgate.netnih.gov This in silico approach can accelerate the discovery of novel this compound derivatives with desired characteristics.
DFT calculations can be used to predict a range of properties:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate the electronic band gap, which is crucial for applications in organic electronics. nih.gov
Reactivity: Molecular electrostatic potential (MEP) maps and Fukui functions can identify the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective synthetic transformations. nih.govmdpi.com
Spectroscopic Properties: Theoretical calculations can predict vibrational (FT-IR) and electronic (UV-Vis) spectra, aiding in the characterization of newly synthesized compounds. nih.gov
Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate structural features with physical properties, enabling the rapid screening of virtual libraries of this compound derivatives for applications in materials science. researchgate.net This predictive modeling approach saves significant time and resources by focusing experimental efforts on the most promising candidates. nih.gov
Table 2: Key Parameters in Computational Modeling of Pyrrole Derivatives
| Computational Parameter | Predicted Property | Relevance to Derivative Design |
|---|---|---|
| HOMO/LUMO Energies | Electronic band gap, ionization potential, electron affinity. | Design of materials for organic solar cells and electronics. nih.gov |
| Molecular Electrostatic Potential (MEP) | Electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Prediction of reactivity sites for chemical functionalization. asianresassoc.org |
| NBO (Natural Bond Orbital) Analysis | Intramolecular charge transfer and stabilizing interactions. | Understanding electronic delocalization and stability. asianresassoc.org |
| TD-DFT (Time-Dependent DFT) | UV-Visible absorption spectra (λmax). | Prediction of optical properties for dyes and sensors. nih.gov |
Multidisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The future of research on this compound lies in the synergy between synthetic organic chemistry and materials science. rsc.org Synthetic chemists can focus on developing efficient and scalable routes to the core molecule and its complex derivatives, while materials scientists can investigate the properties of these new compounds and integrate them into functional devices and materials.
This collaborative approach is essential for translating fundamental chemical discoveries into real-world applications. For example, the synthesis of novel pyrrole-based polymers and their subsequent fabrication into electronic devices requires expertise from both fields. frontiersin.org Similarly, the design of new sensor materials involves synthesizing specific pyrrole derivatives that can selectively bind to a target analyte, followed by the integration of these molecules onto a transducer platform. The exploration of multi-aryl pyrroles for applications in aggregation-induced emission (AIE) for biological diagnostics is a prime example of such multidisciplinary success. bit.edu.cn The unique substitution pattern of this compound makes it a candidate for developing new materials within this collaborative framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
